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Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of
numerous therapeutic agents. Its derivatives have garnered significant attention for their wide
spectrum of biological activities, most notably as kinase inhibitors in oncology.[1][2] Within this
important class of heterocyclic compounds, 2-Bromoquinazoline serves as a pivotal synthetic
intermediate. The bromine atom at the C2 position provides a versatile handle for a variety of
chemical transformations, including nucleophilic substitutions and transition metal-catalyzed
cross-coupling reactions. This allows for the facile introduction of diverse functional groups,
enabling the exploration of structure-activity relationships in drug discovery programs.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-Bromoquinazoline. It is intended for researchers, scientists, and drug
development professionals who require a deep understanding of this molecule's characteristics
for its application in synthesis and as a building block for novel therapeutic agents. This
document synthesizes available data with established analytical principles to offer field-proven
insights into the characterization and handling of 2-Bromoquinazoline.

Molecular and Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its
application in research and development. These properties influence its reactivity, solubility,
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and pharmacokinetic profile. The following table summarizes the known and computed
properties of 2-Bromoquinazoline. It is important to note that while some properties have
been computationally predicted, specific experimental data for certain parameters such as
melting point, boiling point, and pKa are not readily available in the public domain.

Property Value Source
Molecular Formula CsHsBrN:z PubChem|[4]
Molecular Weight 209.05 g/mol Biosynth[5]
CAS Number 1316275-31-6 PubChem[4]
Expected to be a solid at room
Appearance General knowledge
temperature
XLogP3 (Computed) 2.7 PubChem[4]
Topological Polar Surface Area  25.8 A2 PubCheml[4]
Hydrogen Bond Donor Count 0 PubChem[4]
Hydrogen Bond Acceptor
2 PubChem[4]
Count
Rotatable Bond Count 0 PubChem|[4]

Solubility Profile:

While quantitative solubility data for 2-Bromoquinazoline is not extensively reported, the
solubility of structurally similar compounds, such as 2-Bromo-4,5-dimethylquinazoline, has
been described as soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with
lower solubility in water.[2] This is consistent with the computed XLogP3 value of 2.7, which
suggests a greater affinity for lipophilic environments over aqueous media.

pKa (Predicted):

The pKa of quinazoline derivatives can be influenced by the nature and position of
substituents. While an experimental pKa for 2-Bromoquinazoline is not available,
computational studies on related quinazolines can provide an estimate.[6] The two nitrogen
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atoms in the quinazoline ring are basic, with the N1 position typically being the more basic site.
The electron-withdrawing nature of the bromine atom at the C2 position is expected to
decrease the basicity of the quinazoline ring system compared to the unsubstituted parent
compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of
organic molecules. Below are the expected spectroscopic characteristics of 2-
Bromoquinazoline based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of 2-Bromoquinazoline is expected to show signals in the
aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling
patterns will depend on the electronic environment of each proton. The protons on the benzo
portion of the quinazoline ring will likely appear as a complex multiplet system due to spin-spin
coupling.[7][8][9]

13C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the
eight carbon atoms in the molecule. The carbon atom attached to the bromine (C2) is expected
to have a chemical shift in the range of 150-160 ppm. The other carbons of the quinazoline ring
will resonate in the aromatic region (120-150 ppm).[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromoquinazoline will be characterized by absorption bands
corresponding to the vibrations of the quinazoline ring system. Key expected peaks include:

C=N stretching: Around 1620-1580 cm~1

C=C aromatic stretching: Multiple bands in the 1600-1450 cm~? region

C-H aromatic stretching: Above 3000 cm~1

C-Br stretching: Typically in the 700-500 cm~1 region[13][14][15][16]
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Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental
composition of a compound. For 2-Bromoquinazoline, the mass spectrum will exhibit a
characteristic isotopic pattern for bromine. Bromine has two major isotopes, 7°Br and 8Br, in
nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal
intensity, separated by 2 m/z units (M* and M+2).[17][18][19][20]

Expected Mass Spectrum Fragmentation:
e Molecular lon (M+*): m/z 208 and 210 (corresponding to CsHs’°BrN2* and CsHs81BrN2+)

e Loss of Br: A fragment at m/z 129, corresponding to the quinazoline radical cation.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Bromoquinazoline is expected to show absorption bands
characteristic of the quinazoline chromophore. Quinazoline itself exhibits absorption maxima in
the UV region.[21] The presence of the bromine substituent may cause a slight shift in the
absorption maxima (Amax).[22][23][24][25]

Crystal Structure

While the specific crystal structure of 2-Bromoquinazoline has not been reported, studies on
similar brominated quinazolinone derivatives indicate that the quinazoline ring system is
generally planar.[26][27][28] This planarity can be important for the molecule's ability to
intercalate with biological macromolecules.

Reactivity and Stability

The chemical reactivity of 2-Bromoquinazoline is dominated by the presence of the bromine
atom at the electron-deficient C2 position. This makes it susceptible to nucleophilic aromatic
substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.
Furthermore, the C-Br bond can participate in various transition metal-catalyzed cross-coupling
reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation
of C-C, C-N, and C-O bonds.
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For storage, 2-Bromoquinazoline should be kept in a tightly sealed container in a cool, dry,
and well-ventilated area, away from strong oxidizing agents.

Relevance in Drug Discovery and Development

Quinazoline derivatives are a well-established class of compounds in drug discovery, with
several approved drugs targeting protein kinases.[1][2] These enzymes play a crucial role in
cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of
these pathways is a hallmark of cancer, making kinase inhibitors an important class of
anticancer drugs.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon
activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that
promote cell proliferation and survival.[1][3][29] Overexpression or mutation of EGFR is
common in many cancers. Quinazoline-based inhibitors can competitively bind to the ATP-
binding pocket of the EGFR kinase domain, preventing its activation and downstream
signaling.

Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of quinazolines.
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Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase
involved in angiogenesis, the formation of new blood vessels.[7][11][22] Tumors require a blood
supply to grow and metastasize, making VEGFR a critical target in cancer therapy. Similar to
EGFR inhibitors, quinazoline-based compounds can inhibit VEGFR kinase activity, thereby
blocking angiogenesis and starving the tumor of essential nutrients.
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Caption: VEGFR signaling pathway and the anti-angiogenic effect of quinazolines.

Experimental Protocols

The following section provides detailed, self-validating methodologies for the determination of
key physicochemical properties of 2-Bromoquinazoline.
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Caption: General workflow for physicochemical characterization.

Melting Point Determination[6][17][24][25][31]

e Sample Preparation: A small amount of crystalline 2-Bromoquinazoline is finely ground and
packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
» Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.

o Data Recording: The temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes a clear liquid are recorded as the melting
point range.
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Solubility Determination (Shake-Flask Method)[14][20]
[27][28][32]

Equilibration: An excess amount of solid 2-Bromoquinazoline is added to a known volume
of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

Agitation: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period
(typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

Quantification: A known volume of the supernatant is carefully removed, filtered, and diluted.
The concentration of 2-Bromoquinazoline in the saturated solution is then determined by a
suitable analytical method, such as HPLC with a pre-established calibration curve.

NMR Spectrum Acquisition[5][8][12][15][30][33][34][35]

Sample Preparation: Approximately 5-10 mg of 2-Bromoquinazoline is dissolved in 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDClz or DMSO-de) in a 5 mm NMR tube.

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is locked
onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve
homogeneity.

1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include
a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2
seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled experiment is performed. Due to the low natural
abundance of 13C, a larger number of scans and a longer relaxation delay (2-5 seconds) are
typically required.

FTIR Spectrum Acquisition (ATR Method)[15][16][19][22]
[29][34][36]

Background Collection: A background spectrum of the clean, empty ATR crystal is collected.
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Sample Application: A small amount of solid 2-Bromoquinazoline is placed directly onto the
ATR crystal, ensuring good contact.

Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16-32 scans
at a resolution of 4 cm™1,

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.

UV-Vis Spectrum Acquisition[13][16][18][22][23][24][25]
[26][33][37]

Sample Preparation: A dilute solution of 2-Bromoquinazoline is prepared in a UV-
transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to
yield an absorbance in the range of 0.1-1.0.

Blank Measurement: A cuvette containing the pure solvent is placed in the
spectrophotometer, and a baseline correction is performed.

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample
solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g.,
200-400 nm).

Data Analysis: The wavelength(s) of maximum absorbance (Amax) are identified from the
spectrum.

Safety and Handling

Based on GHS classifications for 2-Bromoquinazoline, the compound is considered harmful if

swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory

irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a

lab coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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